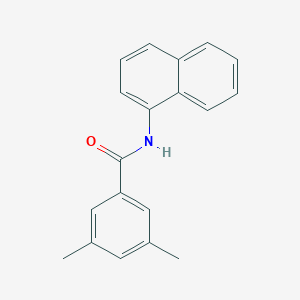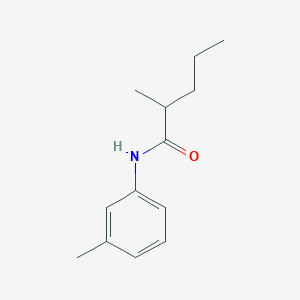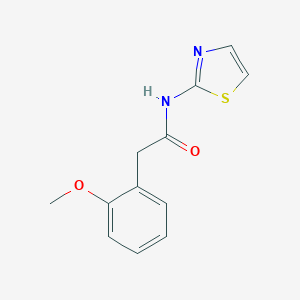
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde (TDA) is an organic compound that has been the subject of scientific research due to its potential applications in various fields. TDA is a naphthalene derivative that contains three methoxy groups and an aldehyde functional group.
Wirkmechanismus
The mechanism of action of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde is not fully understood. However, studies have shown that 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been shown to have antioxidant properties. However, the exact biochemical and physiological effects of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde in lab experiments is its relatively simple synthesis method. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can also be easily modified to introduce different functional groups for use in various applications. However, one limitation of using 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde. One area of interest is the development of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde-based materials for use in electronic devices. Another area of interest is the study of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde's anti-inflammatory and anti-cancer properties, with the goal of developing new drugs for the treatment of these conditions. Additionally, further studies are needed to fully understand the mechanism of action of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde and its biochemical and physiological effects.
Synthesemethoden
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can be synthesized through a multi-step process that involves the condensation of 2-naphthaldehyde with trimethyl orthoformate and subsequent reduction with sodium borohydride. The product is then subjected to methylation with iodomethane in the presence of sodium hydride. The final product is obtained through a deprotection step using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been shown to have anti-inflammatory and anti-cancer properties. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been used as a building block in the synthesis of organic semiconductors for use in electronic devices. In materials science, 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been used as a precursor for the synthesis of various metal-organic frameworks.
Eigenschaften
Produktname |
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H16O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
QIYQBIDDDTWDQA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)



![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)

